molecular formula C34H42 B12578619 1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene CAS No. 188904-47-4

1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene

Cat. No.: B12578619
CAS No.: 188904-47-4
M. Wt: 450.7 g/mol
InChI Key: SBHXIECXVNBTKO-UHFFFAOYSA-N
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Description

1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is an organic compound known for its unique structural properties. It consists of a phenylene core substituted with ethene and benzene groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where aldehydes react with active methylene compounds in the presence of a base. The reaction conditions often include solvents like ethanol or toluene and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve mechanochemical methods, which are advantageous due to their efficiency and reduced reaction times. For instance, ball milling can be used to achieve the desired product in a shorter time compared to conventional synthesis methods .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene involves its interaction with molecular targets through π-conjugated systems. These interactions can lead to changes in electronic properties, making it useful in optoelectronic applications. The compound’s ability to undergo intramolecular charge transfer enhances its electroluminescent properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)]
  • 2,2’-[(1E,1’E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl)]bis(6-bromoquinoline)

Uniqueness

1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene stands out due to its specific structural configuration, which imparts unique electronic properties. Its dihexyl substitution enhances solubility and processability, making it more suitable for industrial applications compared to its analogs .

Properties

CAS No.

188904-47-4

Molecular Formula

C34H42

Molecular Weight

450.7 g/mol

IUPAC Name

1,4-dihexyl-2,5-bis(2-phenylethenyl)benzene

InChI

InChI=1S/C34H42/c1-3-5-7-15-21-31-27-34(26-24-30-19-13-10-14-20-30)32(22-16-8-6-4-2)28-33(31)25-23-29-17-11-9-12-18-29/h9-14,17-20,23-28H,3-8,15-16,21-22H2,1-2H3

InChI Key

SBHXIECXVNBTKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1C=CC2=CC=CC=C2)CCCCCC)C=CC3=CC=CC=C3

Origin of Product

United States

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